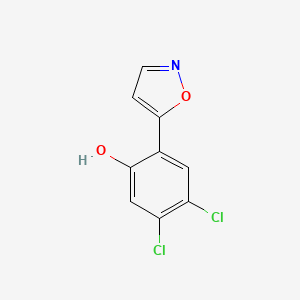![molecular formula C14H14ClNO3 B12877776 3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-35-6](/img/structure/B12877776.png)
3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is an organic compound that features a unique combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving oxazole derivatives.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
4-(4-Chlorophenyl)-2-ethyloxazole: Does not have the propanoic acid moiety, which can affect its solubility and biological activity.
3-(4-Bromophenyl)-2-ethyloxazol-5-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is unique due to its combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety. This structure provides a balance of reactivity, binding affinity, and solubility, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89150-35-6 |
|---|---|
Molekularformel |
C14H14ClNO3 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-2-12-16-14(9-3-5-10(15)6-4-9)11(19-12)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
BDGADINMMVHXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)

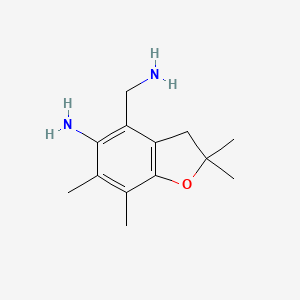
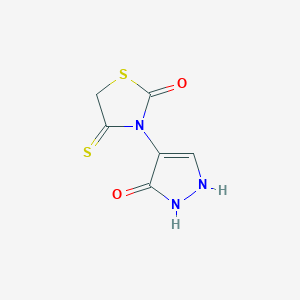
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
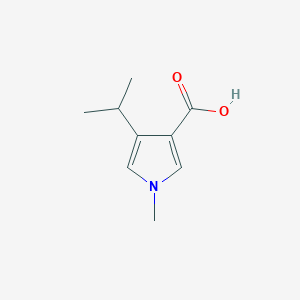
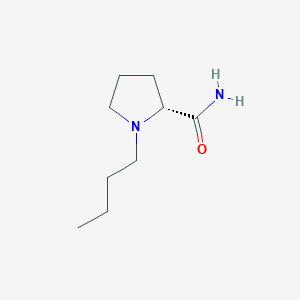
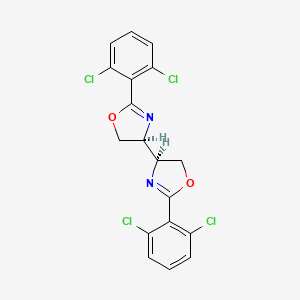
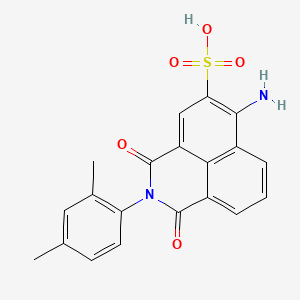

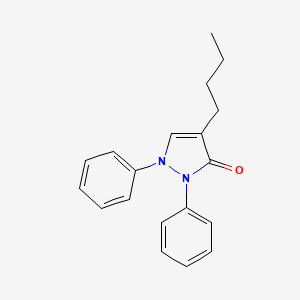
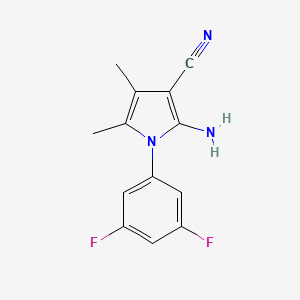
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
